Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various propanamide derivatives has been explored in different contexts. For instance, N-Allenyl cyanamides were synthesized using a one-pot deoxycyanamidation-isomerization approach, starting from propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide. This method facilitated the creation of a novel class of allenamide, which could be further derivatized through hydroarylation, hydroamination, and cycloaddition to yield a range of cyanamide products . Additionally, N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were prepared, with specific compounds like 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide showing selective muscle relaxant and anticonvulsant activities . Another synthesis involved N-aryl-3-(indol-3-yl)propanamides, which demonstrated immunosuppressive activities, particularly the compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide . Furthermore, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was achieved and characterized by various spectroscopic methods, proving to be an efficient fluorescent ATRP initiator . Lastly, functionalized cyclopropanes were synthesized from N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with high stereoselectivity .
Molecular Structure Analysis
The molecular structure of propanamide derivatives can be complex and is crucial for their reactivity and function. The crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was determined to belong to the monoclinic system, with specific cell dimensions and volume, which are essential for understanding its reactivity as an ATRP initiator .
Chemical Reactions Analysis
The reactivity of propanamide derivatives varies depending on their structure. The allenamide derivatives synthesized in were shown to undergo various chemical reactions, including hydroarylation, hydroamination, and cycloaddition, to produce a diverse set of cyanamide products. The study of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives revealed that the structure-activity relationship was significantly influenced by the 3-amino moiety and the substituent on the isoxazolyl 5-amino group . In another case, the dianion of 2-(phenylthio)cyclopropanecarboxamide reacted with various electrophiles to yield cyclopropanes with high stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are closely tied to their molecular structure. For example, the fluorescent properties of the ATRP initiator synthesized in are a direct result of its specific molecular structure. The structure-activity relationship studies in also indicate that hydrophobicity plays a significant role in the muscle relaxant activity of the synthesized compounds.
Relevant Case Studies
The studies mentioned provide insights into the potential applications of propanamide derivatives. The selective muscle relaxant and anticonvulsant activities of certain derivatives , as well as the immunosuppressive activities of N-aryl-3-(indol-3-yl)propanamides , are particularly noteworthy. These findings could lead to the development of new therapeutic agents. The use of propanamide derivatives as ATRP initiators also opens up new possibilities in the field of polymer chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis
Propanamide derivatives have been synthesized and studied for their molecular structure. For instance, Kulai and Mallet-Ladeira (2016) analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, revealing its crystal structure in the monoclinic system and demonstrating its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Radiosynthesis for Prostate Cancer Imaging
In the field of medical imaging, propanamide derivatives have been designed and synthesized as selective androgen receptor modulator (SARM) radioligands for prostate cancer imaging. Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives for this purpose, utilizing positron emission tomography (PET) (Gao, Wang, Miller, & Zheng, 2011).
Pharmacokinetics and Metabolism Study
The pharmacokinetics and metabolism of certain propanamide compounds have been studied in depth. For example, Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, demonstrating its properties in rats and identifying various metabolites (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Immunomodulating Activity
Propanamide derivatives have shown potential in immunomodulation. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities, highlighting compounds with significant inhibitory activity on murine splenocytes proliferation (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Optical Properties for Antibacterial Therapy
Edobor-Osoh et al. (2019) investigated a functionalized paramagnetic manganite, La0.33Ca0.67MnO3, capped with a citrate ligand and reacted with a biologically active ligand, including a propanamidecomponent. They studied its morphological, optical, and antimicrobial properties, suggesting its potential use in alternative antibacterial therapy (Edobor-Osoh, Ita, Ajanaku, de la Presa, Ehi-Eromosele, Olorunsola, & Owolabi, 2019).
Eigenschaften
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O3/c1-4-19(28)23-18-11-14(26(5-2)6-3)7-8-17(18)24-25-20-13(12-22)9-15(27(29)30)10-16(20)21/h7-11H,4-6H2,1-3H3,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUCIQQRHZUQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062322 | |
Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- | |
CAS RN |
2309-94-6 | |
Record name | Disperse Blue 183 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2309-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-(2-(2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-((2-Bromo-6-cyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)propionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.